Methyl 4-nitrobutanoate

Descripción

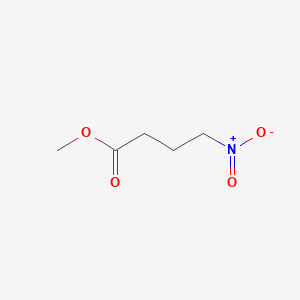

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSPKGKFFQKZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156362 | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13013-02-0 | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13013-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-nitrobutanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, yellow to amber liquid.[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₄ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| CAS Number | 13013-02-0 | [2] |

| Appearance | Clear yellow to amber liquid | [1] |

| Boiling Point | 106-110 °C at 9 mmHg | [2] |

| Density | 1.149 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.438 | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [4] |

Synthesis

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid

Materials:

-

4-nitrobutyric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

-

A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately 4.4 ppm.

-

A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH₂CH₂CH₂-) around 2.2 ppm.

-

A triplet for the methylene protons adjacent to the ester group (-CH₂COOCH₃) at approximately 2.5 ppm.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:

-

The carbonyl carbon of the ester at approximately 172 ppm.

-

The carbon attached to the nitro group at approximately 75 ppm.

-

The methyl carbon of the ester at approximately 52 ppm.

-

The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

-

Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm⁻¹.[5]

-

Ester Group (C-O): Stretching vibrations in the 1300-1000 cm⁻¹ region.[5]

-

Alkyl C-H: Stretching vibrations in the 3000-2850 cm⁻¹ range.[5]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity can vary.

Reactivity and Synthetic Applications

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions Involving the Nitro Group

The nitro group can be readily reduced to a primary amine, providing a route to γ-amino esters and their derivatives, such as pyrrolidones.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Hydrogen source (e.g., Hydrogen gas or ammonium formate)

-

Solvent (e.g., Methanol or Ethanol)

-

Filtration apparatus

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.

The α-protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form β-nitro alcohols.[6] This reaction is a powerful tool for C-C bond formation.[6]

Experimental Protocol: Henry Reaction with an Aldehyde

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)

-

Solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

Dissolve this compound and the aldehyde in the chosen solvent.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude β-nitro alcohol, which can be further purified by chromatography.

The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.[7] This involves the formation of a nitronate salt followed by acidic hydrolysis.[7]

Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).

-

Amidation: Reaction with amines can form the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that LiAlH₄ can also reduce the nitro group.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Methyl 4-nitrobutyrate 97 13013-02-0 [sigmaaldrich.com]

- 3. Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Nef reaction - Wikipedia [en.wikipedia.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 4-nitrobutanoate (CAS: 13013-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobutanoate is an aliphatic nitro compound and a derivative of butyric acid. Its chemical structure, featuring both a methyl ester and a terminal nitro group, makes it a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and a discussion of its potential biological significance, particularly as a precursor to bioactive molecules and its putative role as a nitric oxide donor.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13013-02-0 | |

| Molecular Formula | C₅H₉NO₄ | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Appearance | Clear yellow to amber liquid | [3] |

| Boiling Point | 106-110 °C at 9 mmHg | |

| Density | 1.149 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.438 | |

| InChI Key | UBSPKGKFFQKZJB-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)CCC--INVALID-LINK--[O-] | [2] |

Synthesis of this compound

A highly efficient method for the synthesis of this compound is the microwave-assisted Michael addition of nitromethane to methyl acrylate, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

Experimental Protocol: Microwave-Assisted Michael Addition

Reaction Scheme:

Materials:

-

Methyl acrylate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Hexane

-

Ethyl acetate

-

Microwave reactor (e.g., monomode CEM Discover)

Procedure:

-

In a vessel suitable for microwave synthesis, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).[4][5]

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 70-75 °C with a power of 25 Watts for 30 minutes.[4][5]

-

After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

-

The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate (95:5) eluent.[4][5]

-

The final product, this compound, is obtained as a colorless liquid. The reported yield for this protocol is 69%.[4][5]

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Reference(s) |

| 1H NMR | 2.04-2.33 | m | 4H (CH₂CH₂NO₂) | [4][5] |

| 2.36-2.49 | m | 2H (CH₂CO) | [4][5] | |

| 3.69 | s | 3H (OCH₃) | [4][5] | |

| 13C NMR | 28.86 | - | CH₂ | [4][5] |

| 30.10 | - | CH₂ | [4][5] | |

| 52.20 | - | OCH₃ | [4][5] | |

| 86.77 | - | CH₂NO₂ | [4][5] | |

| 172.32 | - | C=O | [4][5] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. A notable fragment is observed at m/z 116, corresponding to the loss of the methoxy group (M-OCH₃).[4][5]

Infrared (IR) Spectroscopy

Reactivity and Potential Applications

This compound is a valuable synthetic intermediate. The nitro group can be reduced to an amine, providing access to γ-amino esters, which are precursors to important molecules like γ-aminobutyric acid (GABA) analogues.[6] The carbon alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion, which can act as a nucleophile in various C-C bond-forming reactions, such as the Henry reaction.

Potential Biological Significance: Nitric Oxide Donor Pathway

Aliphatic nitro compounds and their ester derivatives have been investigated for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[7][8] A significant area of interest is their potential to act as prodrugs that release nitric oxide (NO) in vivo.[9] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation.[10]

The proposed mechanism involves the enzymatic or metabolic conversion of the nitroalkane to release NO. This released NO can then activate soluble guanylate cyclase (sGC) in smooth muscle cells.[1] The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Increased levels of cGMP then initiate a signaling cascade that results in the relaxation of smooth muscle and vasodilation.[11]

Diagram 2: Proposed Nitric Oxide Signaling Pathway for this compound

Caption: Putative NO-mediated vasodilation pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via a microwave-assisted Michael addition is efficient and provides good yields. The presence of both a nitro and an ester functional group allows for a variety of chemical transformations, making it a useful building block in organic synthesis. Its potential to act as a nitric oxide donor opens up avenues for its investigation in drug development, particularly in the context of cardiovascular and inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 13013-02-0 [matrix-fine-chemicals.com]

- 3. CAS 13013-02-0: Methyl 4-nitrobutyrate | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. Targeting nitric oxide with drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Analysis of Methyl 4-Nitrobutanoate: Molecular Weight Determination

This document provides a detailed guide on the determination of the molecular weight of Methyl 4-nitrobutanoate, a compound relevant to professionals in chemical research and drug development.

Molecular Identity and Formula

This compound is an organic compound classified as a nitro compound and a butyric acid derivative.[1][2] Its structure consists of a four-carbon butanoate chain with a nitro group (NO₂) at the fourth position and a methyl ester group. The established molecular formula for this compound is C₅H₉NO₄ .[1][2][3][4]

Calculation of Molecular Weight

The molecular weight (or molar mass) of a compound is calculated by summing the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₅H₉NO₄.

2.1 Experimental Protocol: Molecular Weight Calculation

The standard method for calculating the molecular weight from a molecular formula involves the following steps:

-

Identify the Elements: Determine all unique elements present in the compound from its molecular formula (Carbon, Hydrogen, Nitrogen, Oxygen).

-

Count Atoms: Count the number of atoms for each element.

-

Obtain Atomic Weights: Use the standard atomic weight for each element as provided by IUPAC.

-

Calculate Total Mass: For each element, multiply the atom count by its atomic weight.

-

Summation: Sum the total masses of all elements to obtain the final molecular weight of the compound.

2.2 Data Presentation: Summary of Calculation

The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and easy comparison.

| Element | Symbol | Atom Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 147.130 |

Based on this calculation, the molecular weight of this compound is 147.13 g/mol .[3][4]

Visualization of Calculation Workflow

The logical relationship for the calculation of molecular weight is illustrated in the following diagram.

Conclusion

The molecular weight of this compound is definitively calculated to be 147.13 g/mol . This value is fundamental for stoichiometric calculations, preparation of solutions, and analytical characterization in a research and development setting. Experimental verification of this molecular weight can be performed using techniques such as mass spectrometry, which would provide the mass-to-charge ratio of the molecular ion.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 13013-02-0: Methyl 4-nitrobutyrate | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 13013-02-0 [matrix-fine-chemicals.com]

- 4. Methyl 4-nitrobutyrate 97 13013-02-0 [sigmaaldrich.com]

- 5. quora.com [quora.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. byjus.com [byjus.com]

- 8. #6 - Carbon - C [hobart.k12.in.us]

- 9. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]

- 10. quora.com [quora.com]

- 11. #1 - Hydrogen - H [hobart.k12.in.us]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. #7 - Nitrogen - N [hobart.k12.in.us]

- 14. testbook.com [testbook.com]

- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-nitrobutanoate from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-nitrobutanoate, a valuable building block in organic synthesis, from simple and readily available precursors. The primary focus of this document is the Michael addition of nitromethane to methyl acrylate, a highly efficient and atom-economical reaction. This guide details both conventional and microwave-assisted protocols, presenting a comparative analysis of reaction conditions, yields, and times. A thorough experimental protocol for the optimized microwave-assisted synthesis is provided, along with data on purification and characterization. Additionally, an alternative two-step synthetic approach involving the formation and subsequent esterification of 4-nitrobutanoic acid is discussed as a potential, though less direct, pathway.

Introduction

This compound is a key intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both a nitro group and an ester functionality allows for a wide range of chemical transformations. The nitro group can be reduced to an amine, enabling the formation of amides, or used in Henry reactions to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. Given its utility, the development of efficient and scalable methods for the synthesis of this compound is of significant interest to the scientific community.

This guide focuses on the most direct and widely employed method for its synthesis: the base-catalyzed Michael addition of nitromethane to methyl acrylate. This reaction is a classic example of a conjugate addition and is known for its high efficiency. Recent advancements, particularly the use of microwave irradiation, have further optimized this process, leading to dramatically reduced reaction times and improved yields.

Primary Synthesis Route: Michael Addition of Nitromethane to Methyl Acrylate

The most common and efficient synthesis of this compound is achieved through the Michael addition of nitromethane to methyl acrylate. This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester, methyl acrylate.

Reaction Mechanism and the Role of the Catalyst

The reaction proceeds via the following steps:

-

Deprotonation: A base, commonly an organic, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts a proton from nitromethane to form a nitronate anion.

-

Nucleophilic Attack: The nitronate anion attacks the electron-deficient β-carbon of methyl acrylate in a conjugate addition.

-

Protonation: The resulting enolate is protonated by the conjugate acid of the base or another proton source in the reaction mixture to yield the final product, this compound.

DBU is a particularly effective catalyst for this transformation due to its strong basicity and non-nucleophilic nature, which minimizes side reactions.

Synthesis Pathway Diagram

Caption: Michael addition of nitromethane to methyl acrylate.

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from a highly efficient microwave-assisted method.[1][2]

Materials:

-

Methyl acrylate (10 mmol)

-

Nitromethane (25 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 mmol)

-

Microwave reactor (e.g., CEM Discover)

-

Sealed reaction vessel

-

Column chromatography setup (silica gel)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a sealed microwave reaction vessel, combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol).

-

Place the sealed vessel in the microwave reactor.

-

Irradiate the mixture at 70-75 °C with a power of 25 Watts for 30 minutes.[3]

-

After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

-

The crude product is then purified by column chromatography.

-

Stationary phase: Silica gel

-

Eluent: A mixture of hexane and ethyl acetate. The polarity of the eluent may need to be optimized, but a starting point of 80:20 (hexane:ethyl acetate) is recommended.[1]

-

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as a liquid.

Conventional Synthesis

While less efficient, a conventional heating method can also be employed.

Procedure:

-

Combine methyl acrylate (10 mmol), nitromethane (25 mmol), and DBU (0.05 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at 70-75 °C with stirring for an extended period (e.g., 48-72 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using column chromatography as described in the microwave-assisted protocol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via Michael addition under different conditions.

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | DBU | 70-75 | 30 min | 69 | [2] |

| Conventional | DBU | 70-75 | 4320 min | 44 | [2] |

Note: The microwave-assisted reaction also produced a side product, dimethyl 4-nitroheptanedioate, in 10% yield.[2]

Alternative Synthesis Route: Esterification of 4-Nitrobutanoic Acid

An alternative, albeit less direct, route to this compound involves a two-step process: the synthesis of 4-nitrobutanoic acid followed by its esterification.

Synthesis of 4-Nitrobutanoic Acid

The synthesis of 4-nitrobutanoic acid from simple precursors is not as well-documented as the Michael addition route. However, it could potentially be synthesized through the oxidation of a suitable precursor, such as 4-nitro-1-butanol.

Fischer Esterification of 4-Nitrobutanoic Acid

Once 4-nitrobutanoic acid is obtained, it can be converted to its methyl ester via Fischer esterification.

General Protocol:

-

Dissolve 4-nitrobutanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify by distillation or column chromatography.

Workflow for the Alternative Synthesis Route

Caption: Alternative two-step synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the Michael addition of nitromethane to methyl acrylate. The use of microwave irradiation significantly enhances this reaction, providing a rapid and high-yielding protocol that is well-suited for laboratory-scale synthesis. The detailed experimental procedure and comparative data presented in this guide offer researchers a solid foundation for the preparation of this versatile synthetic intermediate. While an alternative route via the esterification of 4-nitrobutanoic acid is plausible, the Michael addition remains the superior method in terms of efficiency and atom economy.

References

Spectroscopic Profile of Methyl 4-nitrobutanoate: A Technical Guide

Introduction

Methyl 4-nitrobutanoate is an organic compound with the chemical formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . As a nitroalkane ester, its structural characterization is crucial for its application in various fields of chemical research and development. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and computational tools. General experimental protocols for obtaining such data are also detailed for researchers aiming to perform these analyses.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data were generated using computational methods and are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.41 | Triplet | 2H | -CH₂-NO₂ |

| ~3.68 | Singlet | 3H | -O-CH₃ |

| ~2.45 | Triplet | 2H | -CH₂-C=O |

| ~2.20 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~172.5 | C=O |

| ~74.8 | -CH₂-NO₂ |

| ~51.8 | -O-CH₃ |

| ~29.7 | -CH₂-C=O |

| ~22.1 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2960-2850 | Medium-Strong | C-H | Alkane stretching |

| 1740 | Strong | C=O | Ester stretching |

| 1550 | Strong | N=O | Asymmetric stretching of NO₂ |

| 1380 | Strong | N=O | Symmetric stretching of NO₂ |

| 1200-1150 | Strong | C-O | Ester stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragment ions for this compound under electron ionization (EI) are listed below.[4][5][6][7]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 147 | [M]⁺ (Molecular Ion) |

| 116 | [M - OCH₃]⁺ |

| 101 | [M - NO₂]⁺ |

| 88 | [CH₂CH₂COOCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9] Transfer the solution to a 5 mm NMR tube.[8]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]

-

Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans are typically required.[8][10]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Spectrum : Record a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) to subtract atmospheric and instrumental interferences.[11][12]

-

Sample Application : For Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid sample is placed directly onto the ATR crystal. For transmission FT-IR, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[11][13]

-

Data Acquisition : The sample is scanned with infrared radiation over the desired wavenumber range (typically 4000-400 cm⁻¹).[12][14]

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.[11]

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).[15]

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the sample from the solvent and introduces it into the mass spectrometer.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tutorchase.com [tutorchase.com]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. emory.edu [emory.edu]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of Methyl 4-nitrobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobutanoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for the quantitative determination of its solubility, and a standardized workflow to ensure data accuracy and reproducibility. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the necessary tools and methodologies to generate this crucial data in-house.

Introduction

This compound (CAS No: 13013-02-0), with the molecular formula C₅H₉NO₄, is a colorless to pale yellow liquid.[1] Its chemical structure, featuring both a polar nitro group and a less polar ester functional group, results in a nuanced solubility profile across a range of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions and facilitating efficient downstream processing. This document serves as a foundational resource for scientists working with this compound, addressing the current gap in publicly available quantitative solubility data by providing detailed qualitative information and robust experimental procedures for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 106-110 °C at 9 mmHg | [2][3] |

| Density | 1.149 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.438 | [2][3] |

Solubility Profile

Qualitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide array of organic solvents is not publicly available. However, qualitative assessments indicate its solubility in several common organic solvents. This information is summarized in Table 2.

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Water | Limited Solubility | [1] |

Factors Influencing Solubility

The principle of "like dissolves like" provides a foundational understanding of the solubility of this compound. The polarity of the solvent plays a crucial role. The nitro group imparts significant polarity to the molecule, while the butyl ester chain is nonpolar. Therefore, this compound is expected to be most soluble in solvents of intermediate polarity that can interact favorably with both parts of the molecule. Temperature is another critical factor; for most solid-in-liquid and liquid-in-liquid systems, solubility increases with temperature.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed methodologies are provided for the experimental determination of the solubility of this compound, which is a liquid at room temperature, in various organic solvents.

Method 1: Isothermal Shake-Flask Method followed by Gas Chromatography (GC)

This is a robust method for determining the equilibrium solubility of a liquid in another liquid.

Apparatus and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated gas chromatograph (GC) with a suitable detector (e.g., FID)

-

Volumetric flasks and pipettes

-

Syringes and vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct second phase of undissolved this compound should be visible.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for phase separation.

-

Carefully withdraw an aliquot from the solvent-rich phase (the supernatant) using a syringe.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

-

GC Analysis:

-

Inject a known volume of each standard solution into the GC to generate a calibration curve of peak area versus concentration.

-

Inject the same volume of the sample from the saturated solution into the GC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the analyzed sample. This concentration represents the solubility at the specified temperature.

-

Method 2: Gravimetric Method

This method is simpler but may be less precise for liquid-liquid systems. It is more suitable if one of the components is significantly more volatile.

Apparatus and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade, volatile)

-

Thermostatically controlled environment

-

Analytical balance

-

Separatory funnel or centrifuge

-

Pre-weighed vials

Procedure:

-

Equilibration:

-

Prepare a saturated solution as described in the shake-flask method.

-

-

Phase Separation:

-

Carefully separate the solvent-rich phase from the undissolved this compound using a separatory funnel or by centrifugation.

-

-

Solvent Evaporation and Quantification:

-

Transfer a known volume or mass of the clear, saturated solution to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition or significant evaporation of the this compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent using the Isothermal Shake-Flask Method with GC analysis.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, this technical guide provides a comprehensive framework for researchers to address this information gap. The qualitative solubility profile, coupled with detailed and adaptable experimental protocols, empowers scientists to generate the precise data required for their specific applications. The provided workflow visualization further standardizes this process, promoting consistency and accuracy in experimental outcomes. The methodologies outlined herein are fundamental for the effective utilization of this compound in research, development, and commercial applications.

References

Purity Analysis of Commercial Methyl 4-Nitrobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial Methyl 4-nitrobutanoate. It details potential impurities arising from a likely synthetic route, outlines experimental protocols for key analytical techniques, and presents a systematic workflow for purity determination.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of contaminants in the final product. This guide outlines a multi-faceted approach to the purity analysis of commercial this compound, employing chromatographic and spectroscopic techniques.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound is largely dependent on its synthetic route. A common and efficient method for its synthesis is the Michael addition of nitromethane to methyl acrylate. This reaction, while generally high-yielding, can lead to the formation of several process-related impurities.

Likely Synthetic Pathway:

Caption: Plausible synthetic route for this compound.

Based on this synthesis, the following impurities may be present in commercial samples:

-

Unreacted Starting Materials: Residual nitromethane and methyl acrylate.

-

Side Products:

-

Methyl 4,6-dinitro-5-oxoheptanoate: From the addition of the nitronate anion to two molecules of methyl acrylate.

-

Polymers of methyl acrylate.

-

-

Solvent Residues: Depending on the solvent used for the reaction and workup (e.g., THF, Toluene, Ethyl Acetate).

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the commercial this compound sample.

-

Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, dilute further to a final concentration of approximately 100 µg/mL.

-

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split ratio 20:1).

-

Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Presentation:

Table 1: Hypothetical GC-MS Purity Analysis of a Commercial this compound Sample

| Peak No. | Retention Time (min) | Compound Name | Area % |

| 1 | 3.5 | Nitromethane | 0.2 |

| 2 | 4.1 | Methyl Acrylate | 0.5 |

| 3 | 9.8 | This compound | 97.5 |

| 4 | 12.3 | Unknown Impurity 1 | 0.8 |

| 5 | 14.5 | Unknown Impurity 2 | 1.0 |

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for quantitative purity determination using a reference standard.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to a concentration of ~100 µg/mL.

-

Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Data Presentation:

Table 2: Hypothetical HPLC Purity Assay of a Commercial this compound Sample

| Sample | Peak Area of this compound | Purity (%) |

| Reference Standard (100 µg/mL) | 1,250,000 | 99.9 |

| Commercial Sample (101 µg/mL) | 1,225,000 | 97.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis (qNMR). ¹H and ¹³C NMR provide detailed structural information, while qNMR can determine the absolute purity of the sample.

Experimental Protocol (¹H and ¹³C NMR):

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquisition Parameters (Typical for 400 MHz):

-

¹H NMR: 16-32 scans, relaxation delay of 5 seconds.

-

¹³C NMR: 512-1024 scans, relaxation delay of 2 seconds.

-

Experimental Protocol (Quantitative ¹H NMR - qNMR):

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

-

Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both components completely.

-

-

Acquisition Parameters:

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Data Presentation:

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.4 | t | -CH₂-NO₂ |

| ~3.7 | s | -O-CH₃ | |

| ~2.5 | t | -CH₂-COO- | |

| ~2.2 | p | -CH₂-CH₂-CH₂- | |

| ¹³C | ~172 | s | C=O |

| ~75 | s | -CH₂-NO₂ | |

| ~52 | s | -O-CH₃ | |

| ~30 | s | -CH₂-COO- | |

| ~22 | s | -CH₂-CH₂-CH₂- |

Workflow for Purity Analysis

A systematic workflow ensures a comprehensive evaluation of the purity of commercial this compound.

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of commercial this compound should be rigorously assessed using a combination of analytical techniques. GC-MS is ideal for identifying volatile impurities, HPLC provides accurate quantitative purity data, and NMR spectroscopy offers structural confirmation and an alternative, absolute method for purity determination. By implementing the detailed protocols and workflow described in this guide, researchers, scientists, and drug development professionals can ensure the quality and suitability of this compound for their specific applications.

References

Thermal Stability and Decomposition of Methyl 4-nitrobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-nitrobutanoate is a combustible liquid that, like other nitroalkanes, is expected to be an energetic material with the potential for exothermic decomposition at elevated temperatures. While specific decomposition temperatures and products have not been experimentally determined for this compound, analysis of structurally similar molecules suggests that thermal degradation could be initiated by the cleavage of the C-NO2 bond. The presence of impurities, such as other nitro-containing compounds, acids, or bases, may significantly lower its thermal stability. This document provides a summary of the known physical and safety properties of this compound, discusses probable decomposition pathways based on related compounds, and outlines recommended experimental protocols for its thermal analysis.

Physicochemical and Safety Data

A summary of the known properties of this compound is presented in Table 1. It is classified as a combustible liquid and requires careful handling to avoid ignition sources.[1][2] Safety data sheets indicate that it is a skin and eye irritant.[3] Notably, the decomposition temperature and hazardous decomposition products are listed as "no data available" in current safety documentation, underscoring the need for experimental evaluation.[3]

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NO4 | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Appearance | Clear yellow to amber liquid | [3][4] |

| Boiling Point | 106-110 °C at 9 mmHg | [1][2] |

| Density | 1.149 g/mL at 25 °C | [1][2] |

| Flash Point | 85 °C (185 °F) - closed cup | [1][2] |

| Storage Class | 10 - Combustible liquids | [1][2] |

| Hazards | Causes skin and eye irritation, May cause respiratory irritation | [3] |

| Decomposition Temperature | No data available | [3] |

| Hazardous Decomposition Products | No data available | [3] |

Theoretical Thermal Decomposition Pathways

The thermal decomposition of nitroalkanes can be complex, often involving free radical mechanisms. For this compound, two primary decomposition pathways are plausible based on studies of related compounds.

Pathway A: C-N Bond Homolysis

The initial and most likely step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the carbon-nitrogen bond, which is typically the weakest bond in the molecule. This would result in the formation of a 4-methoxycarbonylpropyl radical and a nitrogen dioxide radical.

-

O2N(CH2)3CO2CH3 → •(CH2)3CO2CH3 + •NO2

The resulting radicals would then participate in a series of secondary reactions, such as hydrogen abstraction, fragmentation, and polymerization, leading to a variety of smaller gaseous products. Studies on the pyrolysis of other nitroalkanes have shown the formation of formaldehyde as a significant product.

Pathway B: Hydrolysis

In the presence of water, particularly under acidic or basic conditions, the ester functional group of this compound is susceptible to hydrolysis.[5] This would lead to the formation of 4-nitrobutanoic acid and methanol. While this is not a direct thermal decomposition pathway in the absence of water, the presence of moisture as an impurity could facilitate this reaction at elevated temperatures.

-

O2N(CH2)3CO2CH3 + H2O → O2N(CH2)3COOH + CH3OH

The resulting 4-nitrobutanoic acid would then be subject to its own thermal decomposition.

The following diagram illustrates the potential initial steps of decomposition:

Caption: Potential initial decomposition pathways for this compound.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a series of thermal analysis experiments are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a crucial technique for determining the temperatures of thermal events (like decomposition) and their associated heat flow.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Pans: High-pressure gold-plated or stainless steel crucibles are recommended to contain any pressure generated during decomposition.[6]

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into the sample pan.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature at a constant rate (e.g., 2, 5, and 10 °C/min) to a final temperature of approximately 400 °C.[6] Running multiple heating rates can provide data for kinetic analysis.

-

-

Data Analysis: Determine the onset temperature of any exothermic events, the peak maximum temperature, and the integrated area of the exotherm to calculate the enthalpy of decomposition (in J/g).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of non-volatile residues.

Objective: To determine the temperature at which mass loss begins and the stages of decomposition.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Pans: Open ceramic or platinum crucibles.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into the sample pan.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature of approximately 600 °C.

-

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss and the percentage of mass lost at each stage. The first derivative of the TGA curve (DTG) can help to identify the temperatures of maximum rates of mass loss.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Objective: To identify the chemical composition of the gases evolved during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to an MS or FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Follow the TGA protocol outlined in section 4.2.

-

MS/FTIR Analysis: Continuously monitor the evolved gases throughout the TGA experiment.

-

Data Analysis: Correlate the mass spectra or infrared spectra with the mass loss events observed in the TGA data to identify the decomposition products at different temperatures.

The following diagram outlines the experimental workflow for the thermal analysis of this compound:

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

While specific experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive understanding of its potential thermal hazards can be inferred from the behavior of other nitroalkanes and alkyl esters. It is anticipated to be an energetic material prone to exothermic decomposition at elevated temperatures. The presence of impurities is likely to decrease its thermal stability. The recommended experimental protocols, including DSC, TGA, and evolved gas analysis, are essential for rigorously characterizing its thermal profile. Such data is critical for ensuring the safe handling, storage, and use of this compound in research and development settings.

References

The Nitro Group in Aliphatic Esters: A Gateway to Diverse Functionality for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitro group, when present in an aliphatic ester scaffold, offers a versatile chemical handle for a wide array of synthetic transformations. Its strong electron-withdrawing nature activates adjacent carbon atoms, facilitating crucial carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be readily transformed into other valuable functional groups, most notably amines and carbonyls. This guide provides a comprehensive overview of the key reactions of nitroaliphatic esters, including the Michael addition for the synthesis of γ-nitro esters, the chemoselective reduction of the nitro group to form β- and γ-amino esters, and the Nef reaction for its conversion to a carbonyl functionality. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers in drug discovery and development with the practical knowledge to leverage the unique reactivity of this functional group in the synthesis of novel therapeutic agents.

Introduction: The Versatile Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of nearby atoms in a molecule. In aliphatic esters, the presence of a nitro group opens up a rich landscape of synthetic possibilities. The acidity of the α-protons to the nitro group allows for the formation of a nitronate anion, a potent nucleophile for carbon-carbon bond formation. This "umpolung" or reversal of polarity is a cornerstone of its utility.[1]

Moreover, the nitro group is often considered a "latent" functional group, as it can be selectively converted into other functionalities that are highly desirable in medicinal chemistry. The most prominent transformations are its reduction to a primary amine, a common feature in many bioactive molecules, and its conversion to a carbonyl group via the Nef reaction. This guide will delve into the core reactions that make nitroaliphatic esters valuable intermediates in the synthesis of complex organic molecules, with a particular focus on applications in drug development.

Carbon-Carbon Bond Formation: The Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for forming carbon-carbon bonds.[2] In the context of nitroaliphatic esters, a nitroalkane is deprotonated to form a nitronate anion, which then acts as a nucleophile, attacking an α,β-unsaturated ester (a Michael acceptor). This reaction is a highly efficient method for synthesizing γ-nitro aliphatic esters, which are valuable precursors to γ-amino acids and other important pharmaceutical building blocks.[3][4]

Microwave irradiation has been shown to dramatically accelerate this transformation, reducing reaction times from hours or days to mere minutes, while often improving yields and leading to cleaner reactions.[5][6]

Quantitative Data for Michael Addition

The following table summarizes the results for the microwave-assisted Michael addition of nitroalkanes to various α,β-unsaturated methyl esters.

| Entry | Michael Donor | Michael Acceptor | Base (eq.) | Temp (°C) | Time (min) | Product | Yield (%) | Reference |

| 1 | Nitromethane | Methyl Crotonate | DBU (0.1) | 70-75 | 5 | Methyl 3-methyl-4-nitrobutanoate | ≥ 98 | [5] |

| 2 | Nitromethane | Methyl Acrylate | DBU (0.05) | 70-75 | 30 | Methyl 4-nitrobutanoate | 69 | [7] |

| 3 | Nitroethane | Methyl Acrylate | DBU (0.1) | 70-75 | 5 | Methyl 4-nitropentanoate | ≥ 97 | [5] |

| 4 | Nitromethane | Methyl Methacrylate | TMG (1.0) | 70-75 | 5 | Methyl 2-methyl-4-nitrobutanoate | 72 | [5] |

| 5 | Nitroethane | Methyl Methacrylate | TMG (1.0) | 70-75 | 5 | Methyl 2-methyl-4-nitropentanoate | 78 (diastereomeric mixture) | [5] |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG = Tetramethylguanidine

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-methyl-4-nitrobutanoate

The following protocol is adapted from Escalante, J. et al., Molecules2009 , 14(4), 1595-1604.[5][7]

Materials:

-

Methyl crotonate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

10-mL glass microwave reaction vessel with a stir bar

-

Microwave reactor

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add methyl crotonate (10 mmol), nitromethane (which also serves as the solvent), and DBU (1.0 mmol, 0.1 equivalents).

-

Seal the reaction vessel with a cap and place it into the microwave cavity.

-

Program the microwave unit to heat the reaction mixture to 70-75 °C with a power of 50 Watts for 5 minutes.

-

After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.

-

The crude material is then purified by column chromatography on silica gel using a hexane-ethyl acetate (8:2) eluent to afford the pure methyl 3-methyl-4-nitrobutanoate.

Experimental Workflow for Michael Addition

Reduction of the Nitro Group to Primary Amines

The reduction of a nitro group to a primary amine is one of the most important transformations in organic synthesis, particularly in the preparation of pharmaceuticals.[8] For aliphatic nitro esters, this reaction provides a direct route to valuable β- or γ-amino esters. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[9][10] It is generally efficient for both aliphatic and aromatic nitro groups.[8]

-

Metal-based Reductions: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic media are effective and often milder alternatives to catalytic hydrogenation, showing good chemoselectivity in the presence of other reducible groups.[9][11]

-

Transfer Hydrogenation: Formic acid or its salts (e.g., ammonium formate) can be used as a hydrogen source in the presence of a catalyst like Raney Nickel. This method is often rapid, selective, and proceeds under mild conditions.[12]

Quantitative Data for Nitro Group Reduction

The following table presents a comparison of different methods for the reduction of nitro compounds, with a focus on conditions compatible with ester functionality.

| Substrate Type | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Comments | Reference |

| Aliphatic/Aromatic Nitro Compounds | Raney Nickel, HCOOH | Methanol | Room Temp, 10-30 min | 80-90 | Selective for nitro group over esters, halogens, and carbonyls. | [12] |

| Aromatic Nitro Esters | NaBH₄, FeCl₂ | THF | 28 °C, 12 h | up to 96 | High chemoselectivity for the nitro group over the ester. | [13] |

| Aliphatic Nitro Compounds | Raney Nickel, H₂ | Methanol | - | 72 | Used in the synthesis of a Pregabalin intermediate. | [14] |

| Aromatic Nitro Esters | SnCl₂·2H₂O | Ethanol | 30 °C, 2 h | 89 | Mild conditions with ultrasonic irradiation. | [11] |

Experimental Protocol: Reduction of a Nitro Compound with Raney Nickel and Formic Acid

This protocol is adapted from a general procedure described by K. K. Sharma et al.[12]

Materials:

-

Nitroaliphatic ester (e.g., this compound)

-

Raney Nickel

-

90% Formic acid

-

Methanol

-

Chloroform or ether

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask, prepare a suspension of the nitroaliphatic ester (5 mmol) and Raney Nickel (0.2-0.3 g) in methanol (3 mL).

-

Stir the suspension at room temperature and add 90% formic acid (2.5 mL).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

-

Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

-

Evaporate the organic solvent from the filtrate under reduced pressure.

-

Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the corresponding amino ester.

Mechanism of Catalytic Hydrogenation of a Nitro Group

The catalytic hydrogenation of a nitro group on a metal surface like Pd/C is a complex process. A generally accepted pathway involves the sequential reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, before the final amine product is formed.

The Nef Reaction: Converting a Nitro Group to a Carbonyl

The Nef reaction is a classical organic transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[9][15] This reaction is particularly useful as it allows the carbon atom bearing the nitro group, which initially acts as a nucleophile (as the nitronate), to be converted into an electrophilic carbonyl carbon.[1]

The classical Nef reaction involves harsh acidic conditions (pH < 1), which can be incompatible with sensitive functional groups.[9] Consequently, several modified, milder procedures have been developed using oxidative or reductive methods.[1][16]

Mechanism of the Nef Reaction

The mechanism begins with the deprotonation of the nitroalkane to form a nitronate salt. This is followed by protonation to form a nitronic acid, which is then further protonated. The resulting intermediate is attacked by water, and subsequent steps lead to the formation of the carbonyl compound and nitrous oxide.[14][15]

Experimental Protocol: General Procedure for the Nef Reaction

The following is a general protocol for the classical Nef reaction. The specific conditions, such as the choice of base and acid, may need to be optimized for a particular substrate.

Materials:

-

Nitroaliphatic ester

-

Base (e.g., Sodium Hydroxide, Sodium Ethoxide)

-

Strong Acid (e.g., Sulfuric Acid)

-

Appropriate solvents (e.g., ethanol, water, ether)

Procedure:

-

Formation of the Nitronate Salt: Dissolve the nitroaliphatic ester in a suitable solvent (e.g., ethanol). Add a solution of a strong base (e.g., sodium hydroxide in water) and stir until the deprotonation is complete, forming the nitronate salt.

-

Hydrolysis: Cool the nitronate salt solution in an ice bath. Slowly and carefully add the solution to a cold, stirred solution of a strong acid (e.g., aqueous sulfuric acid) at a pH < 1.

-

Work-up: After the addition is complete, allow the reaction to stir for a short period. The product can then be extracted with an organic solvent (e.g., ether). The organic extracts are washed, dried, and concentrated to yield the crude carbonyl compound, which can be further purified by distillation or chromatography.

Applications in Drug Development

The synthetic transformations of nitroaliphatic esters are not merely of academic interest; they provide direct pathways to molecules of significant therapeutic importance.

Synthesis of GABAergic Drugs